trans-4-Aminocyclohexanol
Overview
Description
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanol involves a multi-step process starting from 4-acetylaminophenol or p-aminophenol as the starting material. Jian (2000) described a practical method where trans-4-Aminocyclohexanol is synthesized via hydrogenation, hydrolysis, and separation of isomers, achieving a total yield of 45% based on the starting material. Li Jia-jun (2012) reported a two-step process with a selectivity of 96.9% and an overall yield of 67.0%, highlighting the efficiency of these synthetic routes (Jian, 2000) (Li Jia-jun, 2012).
Molecular Structure Analysis
The molecular structure of trans-4-Aminocyclohexanol has been characterized using various spectroscopic methods, including infrared, 1H, and 13C NMR spectroscopy. These studies confirm the molecular identity and purity of the synthesized compound and provide insights into its stereochemistry and conformational properties. The presence of the amino and hydroxyl functional groups on the cyclohexane ring plays a critical role in its chemical behavior and reactivity (Li Jia-jun, 2012).
Chemical Reactions and Properties
Trans-4-Aminocyclohexanol undergoes various chemical reactions, including acetylation, hydrogenation, and the formation of Schiff bases. These reactions are crucial for the further functionalization of the molecule and its application in the synthesis of more complex compounds. The amino group in trans-4-Aminocyclohexanol is a reactive site for nucleophilic substitution and other transformations, leading to a wide range of derivatives with potential pharmacological activities (Jian, 2000).
Physical Properties Analysis
The physical properties of trans-4-Aminocyclohexanol, such as melting point and solubility, are influenced by its molecular structure. The compound exhibits a melting point range of 112-114°C, indicating its purity and crystalline nature. Understanding these physical properties is essential for the compound's handling, storage, and application in various chemical and pharmaceutical formulations (Jian, 2000).
Chemical Properties Analysis
The chemical properties of trans-4-Aminocyclohexanol, including its reactivity and stability, are key to its utility as a pharmaceutical intermediate. Its ability to undergo selective reactions, coupled with its stability under various conditions, makes it a valuable compound in the synthesis of a wide range of therapeutic agents. The amino and hydroxyl groups provide sites for chemical modifications, enabling the synthesis of a variety of pharmacologically active molecules (Jian, 2000); (Li Jia-jun, 2012).
Scientific Research Applications
Pharmaceutical Intermediates : Trans-4-(N-acetylamido)cyclohexanol, synthesized from p-aminophenol, shows 96.9% selectivity and 100% reactant conversion. This compound serves as a key precursor for pharmaceutical intermediates (Li Jia-jun, 2012).
Molecular Switches : Trans-2-aminocyclohexanols function as pH-triggered molecular switches. They enable conformational switching in allosteric systems with negative cooperativity, which is crucial for the development of responsive molecular systems (Barbora Brázdová et al., 2005).
Crown Ethers and Podands : These compounds are used as pH-triggers for conformationally controlled crowns and podands. This application allows for pH-induced conformational switching of crown ethers and podands (V. Samoshin et al., 2004).
Medicinal Chemistry Intermediates : N-Substituted cyclohex-3-enamines can be prepared from trans-4-aminocyclohexanol hydrochloride, offering potential for medicinal chemistry intermediates (Mónica Álvarez-Pérez & J. Marco-Contelles, 2009).
Pharmaceutical Ingredient Synthesis : A novel continuous flow process for synthesizing 4-aminocyclohexanol derivatives with high selectivity benefits pharmaceutical ingredient syntheses (B. Szabó et al., 2019).
Anticholinesterase Antidotes : Derivatives like 2′-(cis- and trans-2′′-hydroxycyclohexyl)aminoethyl 1-phenylcyclopentanecarboxylate hydrochlorides have potential as anticholinesterase antidotes, offering protection from sarin poison (R. Bannard & J. Parkkari, 1970).
Commercial Production for Medical Intermediates : Trans 4 aminocyclohexanol is synthesized from 4 acetylaminophenol, yielding a medical intermediate for ambroxal (Y. Jian, 2000).
Stereochemistry in Reaction Processes : The 4-aminocyclohexanols exhibit retention of configuration in reaction processes, with solvolysis not playing a key role in rate-determining steps (E. Della & P. Jefferies, 1961).
Synthesis from Renewable Materials : A one-pot method for the stereoselective synthesis of cis and trans-4-aminocyclohexanol from renewable starting materials has been developed, highlighting the potential for high-value building blocks from renewable sources (O. Sviatenko et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanol | |
CAS RN |
6850-65-3, 27489-62-9, 40525-78-8 | |
Record name | 4-Aminocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Aminocyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-aminocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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